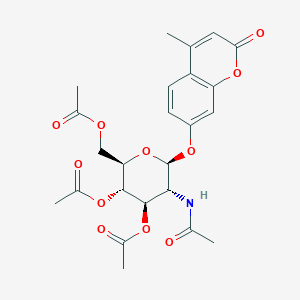
(2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that intricately construct the molecule's framework. While the specific synthesis pathway for this compound is not directly available, related compounds, such as Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate and acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, have been synthesized and characterized, indicating the complexity and the careful planning needed to construct such molecules (Liang Xiao-lon, 2015); (Wei et al., 2006).
Molecular Structure Analysis
The molecular structure is crucial in determining the compound's reactivity and interactions. The synthesis and crystal structure analysis of related compounds provide insights into the molecular architecture, showing how specific groups and atoms are positioned to achieve desired properties and reactivities (Wei et al., 2006).
Chemical Reactions and Properties
The chemical reactions involving this compound can be complex, involving multiple reactants and conditions that lead to a variety of products. For instance, oxidative difunctionalization reactions using iodobenzene diacetate and N-chlorosuccinimide demonstrate the potential for modifying the chromene core, leading to diverse functionalizations (Santhosh Reddy Mandha et al., 2012).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, and solubility, are influenced by its molecular structure. While specific data on this compound is not provided, related structural analyses suggest that factors such as hydrogen bonding and molecular conformation significantly impact these properties (Liang Xiao-lon, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the molecule. The compound's intricate design, featuring acetamido, acetoxymethyl, and chromenyl oxy groups, suggests a rich chemistry capable of undergoing a wide range of reactions, from nucleophilic substitutions to oxidative transformations (Santhosh Reddy Mandha et al., 2012).
Aplicaciones Científicas De Investigación
Enantiospecific Synthesis
Research by Deschenaux et al. (1989) in "Helvetica Chimica Acta" focused on the enantiospecific synthesis of related compounds, highlighting the synthesis techniques for compounds with structural similarities to (2R,3S,4R,5R,6S)-5-acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate. This study may provide insights into the synthesis methods applicable to the compound (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Antineoplastic Activity
A study by Gašparová et al. (2010) in "Arkivoc" investigated the synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives, which share a part of the molecular structure with the compound of interest. This research explored their antineoplastic activities, indicating potential applications in cancer research (Gašparová, Kušnierová, Boháč, Ďurana, & Lácová, 2010).
Antimicrobial Activity
In the field of antimicrobial research, a study by Parameshwarappa et al. (2009) in "Heterocyclic Communications" synthesized compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, structurally related to the compound . This research examined their antibacterial and antifungal activities, suggesting the potential of similar compounds in antimicrobial applications (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Synthesis and Transformation Studies
Rao and Tangeti (2013) in the "Journal of Chemical Sciences" detailed the synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates. This study's focus on the synthesis and transformation processes of compounds with partial structural similarity to the compound of interest provides valuable insights for chemical synthesis and transformation methods (Rao & Tangeti, 2013).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
I hope this general guide is helpful, and I’m sorry I couldn’t provide more specific information on your compound. If you have any other questions, feel free to ask!
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)/t19-,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRGMYFQEBYUQU-JTYPQFNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560370 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate | |
CAS RN |
38971-29-8 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



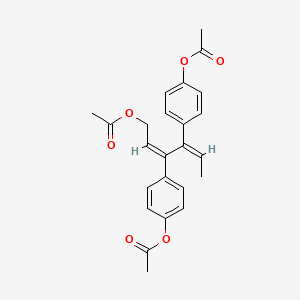
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
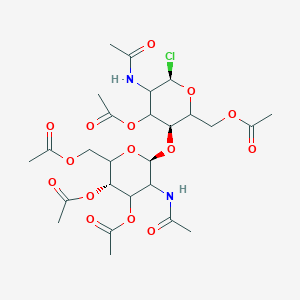
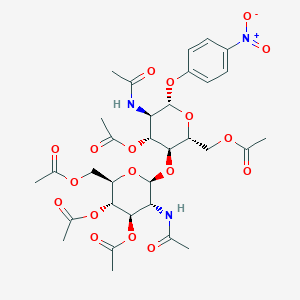
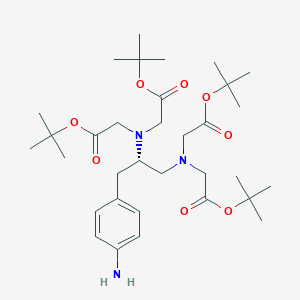
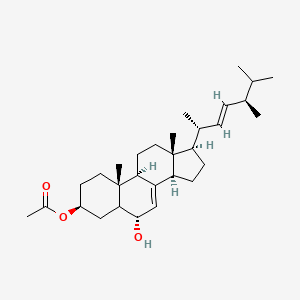

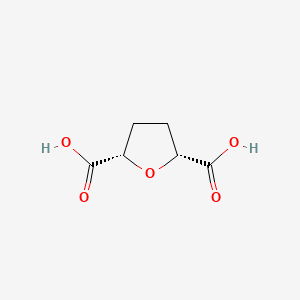
![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)
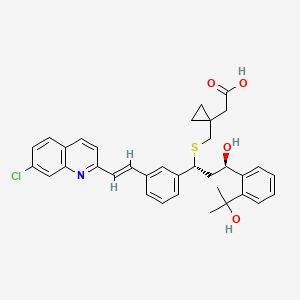
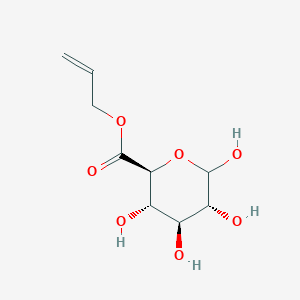
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)